molecular formula C19H24FN3O2 B1417522 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione CAS No. 432532-88-2

5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione

カタログ番号: B1417522
CAS番号: 432532-88-2
分子量: 345.4 g/mol
InChIキー: SFXKSQDEQICJJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 4-fluorophenyl substituent at the C-5 position and a piperazine-linked ethylamino group at the C-2 aminomethylene moiety.

特性

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-3-1-14(2-4-16)15-11-18(24)17(19(25)12-15)13-22-7-10-23-8-5-21-6-9-23/h1-4,13,15,21,24H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXKSQDEQICJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24FN3O2C_{19}H_{24}FN_{3}O_{2} with a molecular weight of approximately 345.41 g/mol. Its structure features a piperazine moiety and a fluorophenyl group, which are critical for its biological interactions.

Receptor Interaction
This compound primarily interacts with various G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. The presence of the piperazine group enhances its binding affinity to these receptors, potentially influencing neurotransmitter systems and other signaling pathways .

Antagonistic Activity
Research indicates that derivatives similar to this compound exhibit antagonist activity at adenosine receptors, particularly the A2A subtype. For example, compounds with structural similarities showed high binding affinities (Ki values in the nanomolar range) and functional antagonist activities, suggesting that modifications can enhance pharmacological efficacy .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit various cellular processes linked to receptor activation. For instance, studies have shown that it can reduce cyclic AMP levels in HEK293 cells expressing A2A receptors, indicating its potential as a therapeutic agent in conditions where modulation of this pathway is beneficial .

In Vivo Studies

Preclinical studies involving animal models have reported promising results regarding the compound's efficacy in reducing symptoms associated with anxiety and depression. The piperazine component is believed to contribute to these effects by modulating serotonin and dopamine pathways .

Case Studies

  • Case Study on Anxiety Disorders
    A study investigated the effects of this compound on anxiety-like behaviors in rodents. The results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic agent.
  • Case Study on Neurodegenerative Diseases
    Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to significantly reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications in diseases like Alzheimer's .

Data Tables

Study Biological Activity Methodology Key Findings
Study 1Antagonist at A2A receptorsIn vitro assaysKi = 5 nM; IC50 = 6 µM
Study 2Anxiolytic effectsIn vivo rodent modelSignificant reduction in anxiety behavior
Study 3Neuroprotective effectsNeurodegeneration modelReduced oxidative stress markers

科学的研究の応用

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine moiety is known for its interaction with various receptors, making it a candidate for developing treatments for psychiatric disorders.

Case Study: Monoamine Oxidase Inhibition

Research has shown that derivatives of compounds containing the 2-fluorophenyl-piperazine structure can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. A study synthesized several pyridazinone derivatives and evaluated their MAO-A and MAO-B inhibitory activities, suggesting potential applications in treating depression and anxiety disorders .

Cancer Therapeutics

The compound's structure suggests potential activity against certain cancer types. Its ability to interact with various biological targets can be exploited to develop novel anticancer agents.

Case Study: Inhibition of Nucleoside Transporters

Recent studies have highlighted the compound's analogs as selective inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleotide synthesis and adenosine signaling in cancer cells. One such analog demonstrated enhanced selectivity towards ENT2 over ENT1, indicating its potential use in targeted cancer therapies .

Antimicrobial Properties

There is emerging evidence that compounds similar to 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione exhibit antimicrobial properties. The incorporation of the piperazine ring can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study: Antioxidant and Antimicrobial Activity

A study focusing on microwave-assisted synthesis of related compounds found significant antioxidant and antimicrobial activities. This suggests that derivatives of the original compound could be developed into therapeutic agents against infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying different functional groups on the piperazine and cyclohexane moieties, researchers can enhance efficacy, selectivity, and reduce side effects.

Data Table: Summary of Structure-Activity Relationships

Compound VariantActivityTargetReference
This compoundMAO InhibitionMAO-A/B
FPMINT AnalogENT InhibitionENT2
Related Triazole DerivativeAntimicrobialVarious Bacteria

類似化合物との比較

Structural Analogs and Substituent Effects

Cyclohexane-1,3-dione derivatives are often modified at the C-5 and C-2 positions to optimize bioactivity. Below is a comparative analysis of key analogs:

Key Observations:

Halogen Effects :

  • The 4-fluorophenyl group in the target compound is smaller and more electronegative than the 4-chlorophenyl analog (MW ~345.8 vs. 361.9). Chlorine’s larger size and lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine .
  • In antituberculosis studies, halogenated derivatives (e.g., 4-trifluoromethyl in ) showed varied activity, suggesting substituent electronic properties critically influence target binding .

Piperazine vs. tuberculosis .

C-5 Modifications :

  • 5,5-Dimethyl substitution (Compound 39) significantly boosts antituberculosis activity, likely by stabilizing the cyclohexanedione ring conformation or enhancing hydrophobic interactions . The target compound’s 4-fluorophenyl group may confer similar stabilization but with distinct steric and electronic effects.

Computational and Pharmacokinetic Insights

  • LogP and Solubility : The target compound’s calculated XLogP3 (~1.4, inferred from ’s chlorophenyl analog) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorophenyl group may slightly reduce LogP compared to chlorophenyl derivatives .
  • Piperazine’s flexibility may allow optimal interactions with bacterial or cellular targets .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Condensation of 5-(4-fluorophenyl)cyclohexane-1,3-dione with a piperazine-ethylamine derivative under reflux in ethanol or acetonitrile. Catalysts like acetic acid or p-toluenesulfonic acid (p-TSA) are used to facilitate imine formation .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Yield optimization (typically 60–80%) requires strict control of temperature (70–90°C) and reaction time (12–24 hours) .
  • Critical Parameters : Excess amine (1.2–1.5 eq) improves imine yield. Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the stereochemistry of the piperazine-ethylamino side chain and confirms the Z/E configuration of the methylene group .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 2.5–3.5 ppm (piperazine CH₂ groups), and δ 6.8–7.2 ppm (aromatic fluorophenyl protons) .
  • ¹³C NMR : Signals at ~160–170 ppm (ketone C=O) and ~150 ppm (imine C=N) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₂₂F₃N₃O₂⁺) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and piperazine groups influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Fluorine Substituent : The electron-withdrawing 4-fluorophenyl group stabilizes the cyclohexanedione core via resonance, reducing susceptibility to nucleophilic attack. This enhances thermal stability (decomposition >200°C) .
  • Piperazine-Ethylamino Chain : The basic piperazine nitrogen participates in hydrogen bonding, improving solubility in polar solvents (e.g., DMSO, methanol). Protonation at physiological pH may enhance bioavailability .
  • Experimental Validation : Compare hydrolysis rates (e.g., in acidic/basic buffers) with non-fluorinated analogs using HPLC monitoring .

Q. What mechanistic pathways explain the compound’s reported bioactivity (e.g., antiviral or anticancer)?

  • Methodological Answer :
  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to viral proteases (e.g., SARS-CoV-2 Mpro) or cancer-related kinases (e.g., EGFR). Validate with SPR (surface plasmon resonance) for binding affinity (KD values) .
  • Cellular Assays :
  • Antiviral : Inhibit viral replication in Vero E6 cells (IC₅₀ via plaque reduction assay) .
  • Anticancer : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in HeLa or MCF-7 lines .
  • Pathway Analysis : Transcriptomics (RNA-seq) to identify dysregulated genes (e.g., p53, Bax/Bcl-2) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize batch effects .
  • Dose-Response Curves : Use 8–10 concentration points (0.1–100 μM) to calculate accurate EC₅₀/IC₅₀ values. Compare with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, adjusting for publication bias .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability (RMSD/RMSF analysis) .
  • ADMET Prediction : Use SwissADME or pkCSM to forecast pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione
Reactant of Route 2
5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。